molecular formula C8H4F2N2 B3056349 2,3-Difluoroquinoxaline CAS No. 7066-36-6

2,3-Difluoroquinoxaline

Cat. No.: B3056349
CAS No.: 7066-36-6
M. Wt: 166.13 g/mol
InChI Key: NGEVWMRKYXCRMF-UHFFFAOYSA-N
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Description

2,3-Difluoroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C8H4F2N2. It is a derivative of quinoxaline, where two hydrogen atoms at the 2 and 3 positions are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoroquinoxaline typically involves the fluorination of quinoxaline derivatives. One common method is the halogen exchange reaction, where a precursor such as 2,3-dichloroquinoxaline is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . The reaction is usually carried out under reflux conditions to ensure complete substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as amines, alkoxides, or azides.

    Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced quinoxaline derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with amines can produce 2,3-diaminoquinoxaline derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .

Scientific Research Applications

2,3-Difluoroquinoxaline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology and Medicine: This compound and its derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,3-Difluoroquinoxaline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of tubulin polymerization, disrupting the formation of microtubules and thereby inhibiting cell division in cancer cells . The fluorine atoms in the compound enhance its binding affinity to the target proteins, leading to increased potency and selectivity.

Comparison with Similar Compounds

    2,3-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of fluorine. It is less reactive in nucleophilic substitution reactions compared to 2,3-Difluoroquinoxaline.

    6,7-Difluoroquinoxaline: Another fluorinated quinoxaline derivative with fluorine atoms at different positions.

Uniqueness: this compound is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

2,3-difluoroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEVWMRKYXCRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220944
Record name Quinoxaline, 2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7066-36-6
Record name Quinoxaline, 2,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007066366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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